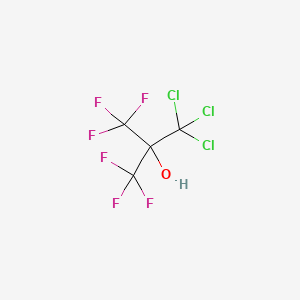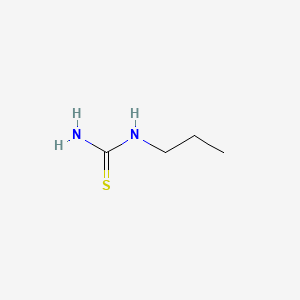
プロピルチオ尿素
説明
Propylthiourea (PTU) is an organosulfur compound with the formula C3H7NOS. It is a white crystalline solid that is used in scientific research and has a number of applications in the laboratory. It is a derivative of thiourea, which is a common organic compound with the formula SC(NH2)2. PTU is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.
科学的研究の応用
生物学的用途
チオ尿素とその誘導体には、プロピルチオ尿素も含まれており、多様な生物学的用途で有機合成分野において重要な焦点となっています . これらの化合物は、次のような多くの有益な特性を持っていることがわかっています。
- 抗菌性: チオ尿素誘導体は、抗菌性を示すことが証明されており、新しい抗生物質の開発に役立ちます .
- 抗酸化作用: これらの化合物は抗酸化物質として作用し、細胞の損傷から保護するのに役立ちます .
- 抗がん作用: 一部のチオ尿素誘導体は、抗がん作用を持つことが発見されており、新しいがん治療の可能性を提供しています .
- 抗炎症作用: これらの化合物は抗炎症作用も持っているため、関節炎などの疾患の治療に役立つ可能性があります .
- アルツハイマー病治療薬: 研究によると、一部のチオ尿素誘導体は、アルツハイマー病の治療に使用できる可能性のある特性を持っていることが示されています .
- 抗結核作用: チオ尿素誘導体は、抗結核作用を持つことがわかっています .
- 抗マラリア作用: これらの化合物は、抗マラリア作用も示すことが示されています .
有機合成
チオ尿素は、中間体として有機合成反応において幅広い用途があり、非常に汎用性の高い化合物です . 誘導体であるプロピルチオ尿素は、これらの用途の多くを共有している可能性があります。
商業製品
チオ尿素は、写真フィルム、染料、エラストマー、プラスチック、繊維などの多くの商業製品で使用されています . 誘導体であるプロピルチオ尿素も、同様の用途に使用される可能性があります。
熱力学的研究
プロピルチオ尿素の熱力学的特性は研究されており、研究者にとって貴重なデータを提供しています . この情報は、材料科学や化学工学など、さまざまな分野で利用できます。
作用機序
Target of Action
Propylthiourea primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes .
Mode of Action
Propylthiourea interacts with its target, thyroid peroxidase, by binding to it . This binding inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . By doing so, Propylthiourea effectively decreases the production of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by Propylthiourea affects the thyroid hormone synthesis pathway . This results in a decrease in the levels of thyroxine (T4) and triiodothyronine (T3), the two primary thyroid hormones . These hormones are involved in numerous physiological processes, including metabolism, growth, and development .
Pharmacokinetics
The pharmacokinetic properties of Propylthiourea include its absorption, distribution, metabolism, and excretion (ADME). Propylthiourea is administered orally and has a bioavailability of 80%-95% . The elimination half-life of Propylthiourea is approximately 2 hours .
Result of Action
The primary result of Propylthiourea’s action is the reduction in thyroid hormone levels . This leads to a decrease in the physiological effects of these hormones, effectively treating conditions like hyperthyroidism .
Action Environment
The action, efficacy, and stability of Propylthiourea can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism . Additionally, individual patient characteristics, such as age, sex, and overall health status, can also impact the drug’s effectiveness .
生化学分析
Biochemical Properties
Propylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of propylthiourea is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, propylthiourea has been shown to interact with glucose-6-phosphatase, an enzyme involved in glucose metabolism, thereby influencing glucose homeostasis .
Cellular Effects
Propylthiourea exerts various effects on different types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by propylthiourea can lead to prolonged cholinergic signaling, which may affect cell signaling pathways and gene expression. In hepatocytes, the interaction of propylthiourea with glucose-6-phosphatase can alter cellular metabolism, potentially leading to changes in glucose production and storage. These effects highlight the compound’s influence on cell function and metabolic processes .
Molecular Mechanism
The molecular mechanism of propylthiourea involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, propylthiourea binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This binding interaction is crucial for its inhibitory effect. Additionally, propylthiourea’s interaction with glucose-6-phosphatase involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity. These molecular interactions underscore the compound’s ability to modulate enzyme activity and influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propylthiourea can change over time due to its stability and degradation. Studies have shown that propylthiourea is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase and glucose-6-phosphatase. Long-term exposure to propylthiourea in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of propylthiourea vary with different dosages in animal models. At low doses, propylthiourea has been shown to effectively inhibit acetylcholinesterase and glucose-6-phosphatase without causing significant toxicity. At higher doses, propylthiourea can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of dosage considerations in the use of propylthiourea in biochemical and pharmacological studies .
Metabolic Pathways
Propylthiourea is involved in several metabolic pathways, primarily through its interactions with enzymes like acetylcholinesterase and glucose-6-phosphatase. These interactions can influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and glucose metabolism. The compound’s ability to modulate enzyme activity underscores its potential impact on metabolic processes and homeostasis .
Transport and Distribution
Within cells and tissues, propylthiourea is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, propylthiourea’s interaction with acetylcholinesterase in neuronal cells can lead to its accumulation in synaptic regions, influencing cholinergic signaling. Similarly, its interaction with glucose-6-phosphatase in hepatocytes can affect its distribution within the liver .
Subcellular Localization
The subcellular localization of propylthiourea is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In neuronal cells, propylthiourea is primarily localized in synaptic regions due to its interaction with acetylcholinesterase. In hepatocytes, the compound is localized in the endoplasmic reticulum, where glucose-6-phosphatase is found. These localization patterns are crucial for the compound’s activity and function within cells .
特性
IUPAC Name |
propylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKYJXJYJWDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239113 | |
| Record name | Propyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-67-3 | |
| Record name | N-Propylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Propylthiourea-modified silica in analytical chemistry?
A3: Due to their selective affinity for specific metal ions, Propylthiourea-modified silica materials have shown promise in analytical techniques like sorption-atomic absorption spectrometry and sorption-luminescence determination. For example, silica gel modified with N-allyl-N'-propylthiourea has been successfully used for the preconcentration and determination of gold. [] Similarly, modified silica with N-allyl-N''-propylthiourea and N-phenyl-N''-propylthiourea allowed for the sensitive detection of platinum at low temperatures. [] These applications highlight the potential of these materials in trace analysis and environmental monitoring.
Q2: What are the structural characteristics of 1-(4-methylthiazol-2-yl)-3-propylthiourea?
A4: 1-(4-methylthiazol-2-yl)-3-propylthiourea crystallizes in the triclinic crystal system, belonging to the space group P1̅ (no. 2). Its unit cell dimensions are a = 7.4803(3) Å, b = 8.4562(3) Å, c = 9.3531(3) Å, with angles α = 67.688(1)°, β = 74.017(1)°, γ = 85.008(1)°. The unit cell volume is 526.07(3) Å3, and it contains two molecules (Z = 2). []
Q3: Has the herbicidal activity of Propylthiourea derivatives been investigated?
A5: Yes, certain Propylthiourea derivatives, particularly 2,4,5-imidazolidinetriones and 2-thioxo-4,5-imidazolidinediones containing the Propylthiourea moiety, have shown promising herbicidal activity. Studies have explored the synthesis and biological evaluation of a library of these compounds, focusing on variations in the 3-position substituents. Notably, compounds with propyl or isopropyl groups at the 3-position exhibited good herbicidal activity. [] These findings suggest the potential of Propylthiourea derivatives as lead compounds for developing new herbicides.
Q4: Are there computational studies on the conformational properties of Propylthiourea derivatives?
A6: Computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the conformational properties and energetics of Propylthiourea derivatives. Studies have shown that accurately capturing the intramolecular weak interactions, such as those between alkyl groups and the sulfur atom, is crucial for obtaining reliable results. Long-range corrected DFT functionals, such as LC- and LCgau-BOP+LRD, have shown promise in accurately predicting the isomerization energies of these compounds, outperforming conventional DFT functionals. [] These computational insights contribute to understanding the structure-activity relationships and designing new derivatives with tailored properties.
Q5: What are the potential environmental impacts of Propylthiourea derivatives?
A7: While Propylthiourea derivatives show promise in various applications, their potential environmental impacts, especially ecotoxicological effects, require careful consideration. Research specifically addressing the environmental fate and effects of Propylthiourea derivatives is currently limited. Further studies are needed to assess their biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. Implementing responsible waste management strategies and exploring greener synthetic routes will be crucial for mitigating any negative environmental consequences associated with these compounds. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



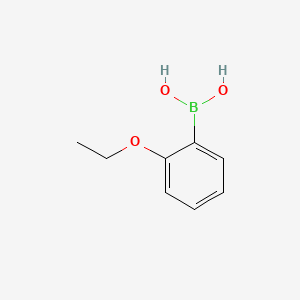
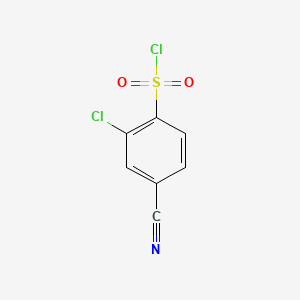
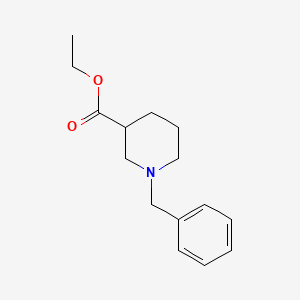



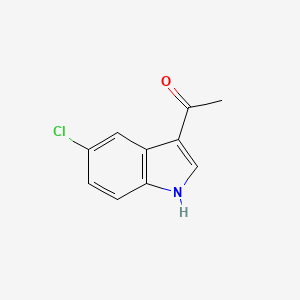
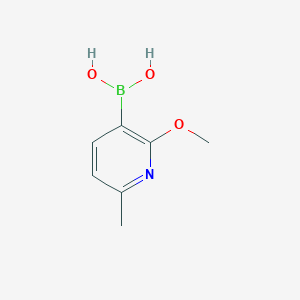

![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)
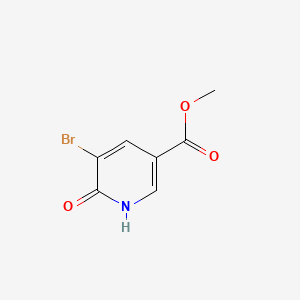
![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)

